molecular formula C10H14ClNO B15241575 2-(Tert-butoxy)-3-chloroaniline

2-(Tert-butoxy)-3-chloroaniline

Katalognummer: B15241575
Molekulargewicht: 199.68 g/mol
InChI-Schlüssel: ITDSTZDXGYTUNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tert-butoxy)-3-chloroaniline is an organic compound that features a tert-butoxy group and a chlorine atom attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-3-chloroaniline typically involves the reaction of 3-chloroaniline with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3-chloroaniline+tert-butyl alcoholacid catalystThis compound\text{3-chloroaniline} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} 3-chloroaniline+tert-butyl alcoholacid catalyst​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butoxy)-3-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-(Tert-butoxy)-3-chloroaniline has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(Tert-butoxy)-3-chloroaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the chlorine atom can participate in various chemical reactions. The pathways involved may include nucleophilic substitution and radical formation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Tert-butoxy)-3-nitroaniline: Similar structure but with a nitro group instead of a chlorine atom.

    2-(Tert-butoxy)-4-chloroaniline: Chlorine atom positioned differently on the aniline ring.

    2-(Tert-butoxy)-3-bromoaniline: Bromine atom instead of chlorine.

Uniqueness

The combination of these functional groups provides distinct properties that can be leveraged in various research and industrial contexts .

Eigenschaften

Molekularformel

C10H14ClNO

Molekulargewicht

199.68 g/mol

IUPAC-Name

3-chloro-2-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,12H2,1-3H3

InChI-Schlüssel

ITDSTZDXGYTUNV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(C=CC=C1Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.